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Compound of Interest

Compound Name: 1-Benzhydryl-3-phenoxyazetidine

CAS No.: 82622-43-3

Cat. No.: B1597587

Get Quote

Introduction
1-Benzhydryl-3-phenoxyazetidine is a substituted azetidine derivative with a molecular

structure that presents interesting features for spectroscopic analysis. The strained four-

membered azetidine ring, coupled with the bulky benzhydryl group and the phenoxy

substituent, gives rise to a unique spectroscopic fingerprint. This technical guide provides an in-

depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS),

and Infrared (IR) spectroscopic data for this compound. Understanding these spectroscopic

characteristics is crucial for researchers in medicinal chemistry and drug development, where

azetidine scaffolds are of growing interest.[1][2][3] This document is designed to serve as a

practical reference for the identification, characterization, and quality control of 1-Benzhydryl-
3-phenoxyazetidine.

Molecular Structure and Expected Spectroscopic
Features
The molecular structure of 1-Benzhydryl-3-phenoxyazetidine consists of a central azetidine

ring substituted at the 1-position with a benzhydryl group (a diphenylmethyl group) and at the
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3-position with a phenoxy group. This unique combination of moieties dictates the expected

spectroscopic behavior.

Structure:

Key Structural Features:

Azetidine Ring: A strained four-membered nitrogen-containing heterocycle.

Benzhydryl Group: Two phenyl rings attached to a single carbon, which is in turn bonded to

the azetidine nitrogen.

Phenoxy Group: A phenyl ring connected via an ether linkage to the 3-position of the

azetidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of

1-Benzhydryl-3-phenoxyazetidine in solution. Both ¹H and ¹³C NMR will provide critical

information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy
The proton NMR spectrum will be complex due to the presence of multiple aromatic and

aliphatic protons in distinct chemical environments.

Predicted ¹H NMR Data:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.20-7.50 m 10H
Ar-H

(Benzhydryl)

The ten protons

of the two phenyl

rings of the

benzhydryl group

are expected to

resonate in the

typical aromatic

region.

~6.85-7.30 m 5H Ar-H (Phenoxy)

The five protons

of the phenoxy

group will also

appear in the

aromatic region,

with potential for

slight upfield

shifts for the

ortho and para

protons due to

the electron-

donating oxygen

atom.
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~4.80-5.00 p 1H
O-CH- (Azetidine

C3)

This proton is

deshielded by

the adjacent

oxygen atom of

the phenoxy

group and will

likely appear as

a pentet due to

coupling with the

four neighboring

protons on C2

and C4 of the

azetidine ring.

~4.40-4.50 s 1H

N-CH-(Ph)₂

(Benzhydryl

methine)

The single proton

of the benzhydryl

group is a singlet

as it has no

adjacent protons

to couple with. It

is significantly

deshielded by

the two phenyl

rings and the

nitrogen atom.

~3.80-4.00 t 2H

N-CH₂-

(Azetidine

C2/C4)

These two

protons are

diastereotopic

and will likely

appear as a

triplet, being

deshielded by

the adjacent

nitrogen atom.
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~3.20-3.40 t 2H

N-CH₂-

(Azetidine

C2/C4)

The other two

protons on the

azetidine ring are

also expected to

be a triplet and

are in a similar

chemical

environment to

the other C2/C4

protons.

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the

specific conformation of the molecule.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the

molecule.

Predicted ¹³C NMR Data:
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Chemical Shift (δ, ppm) Assignment Rationale

~158.0 Ar-C-O (Phenoxy)

The aromatic carbon directly

attached to the oxygen of the

phenoxy group is significantly

deshielded.

~142.0 Ar-C (Benzhydryl, ipso)

The ipso-carbons of the

benzhydryl phenyl rings are

quaternary and will appear in

this region.

~129.5 Ar-CH (Phenoxy, para)
The para-carbon of the

phenoxy group.

~128.5 Ar-CH (Benzhydryl)
Aromatic carbons of the

benzhydryl group.

~127.0 Ar-CH (Benzhydryl)
Aromatic carbons of the

benzhydryl group.

~121.0 Ar-CH (Phenoxy, ortho)
The ortho-carbons of the

phenoxy group.

~115.0 Ar-CH (Phenoxy, meta)
The meta-carbons of the

phenoxy group.

~75.0 CH(Ph)₂ (Benzhydryl methine)

The methine carbon of the

benzhydryl group is deshielded

by the two phenyl rings and

the nitrogen.

~68.0 O-CH- (Azetidine C3)

The azetidine carbon at the 3-

position is deshielded by the

attached phenoxy group.

~58.0 N-CH₂- (Azetidine C2/C4)

The two equivalent carbons of

the azetidine ring adjacent to

the nitrogen are deshielded by

the nitrogen atom.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, which is invaluable for confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 315, corresponding to the

molecular formula C₂₂H₂₁NO.

Major Fragmentation Pathways:

Loss of Phenoxy Radical: A prominent peak at m/z = 222, resulting from the cleavage of

the C-O bond and loss of a phenoxy radical (•OPh).

Benzhydryl Cation: The most stable and often the base peak will be the benzhydryl cation

([CH(Ph)₂]⁺) at m/z = 167. This is due to the high stability of this carbocation.

Tropylium Ion: A peak at m/z = 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a

common fragment from benzyl-containing compounds.

Phenyl Cation: A peak at m/z = 77, corresponding to the phenyl cation ([C₆H₅]⁺).

Fragmentation Workflow:

M+ (m/z 315)
C22H21NO

m/z 222
[M - •OPh]+- •OPh

m/z 167
[CH(Ph)2]+ (Base Peak)

Fragmentation
m/z 91

[C7H7]+Rearrangement

m/z 77
[C6H5]+

Fragmentation

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 1-Benzhydryl-3-phenoxyazetidine.
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Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

3050-3030 Medium C-H stretch (Aromatic)

2950-2850 Medium C-H stretch (Aliphatic)

1600, 1490 Strong C=C stretch (Aromatic ring)

1240 Strong C-O stretch (Aryl ether)

1180 Strong C-N stretch (Aliphatic amine)

750, 700 Strong
C-H bend (Monosubstituted

benzene)

The IR spectrum will be characterized by the strong absorptions of the aromatic rings and the

C-O ether linkage. The C-N stretching of the azetidine ring will also be a key feature.

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 1-Benzhydryl-
3-phenoxyazetidine.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 1-Benzhydryl-3-phenoxyazetidine in

approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

Tune and shim the instrument to ensure optimal magnetic field homogeneity.
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¹H NMR Acquisition:

Acquire a standard one-pulse ¹H NMR spectrum.

Typical parameters: 30° pulse angle, 2-second relaxation delay, 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

FID.

Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry Protocol (EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or through a GC inlet if the compound is sufficiently volatile and

thermally stable.

Ionization: Use standard electron ionization (EI) at 70 eV.

Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-400).

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the

observed fragmentation pattern with the predicted pattern.

IR Spectroscopy Protocol (ATR)
Sample Preparation: Place a small amount of the solid or liquid sample directly on the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
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Background Spectrum: Record a background spectrum of the clean ATR crystal.

Sample Spectrum: Record the spectrum of the sample. The instrument software will

automatically subtract the background.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Spectroscopic Analysis Workflow:

Spectroscopic Techniques

Data Analysis

NMR Spectroscopy
(¹H, ¹³C)

Structural Elucidation

Purity Assessment

Mass Spectrometry
(EI)

Identity Confirmation

IR Spectroscopy
(ATR)

1-Benzhydryl-3-phenoxyazetidine Sample

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion
The comprehensive spectroscopic analysis of 1-Benzhydryl-3-phenoxyazetidine through

NMR, MS, and IR techniques provides a detailed and unambiguous characterization of its

molecular structure. The predicted data and fragmentation patterns outlined in this guide serve

as a valuable resource for scientists and researchers working with this compound and its
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analogs. Adherence to the described experimental protocols will ensure the acquisition of high-

quality data, leading to confident structural assignment and purity assessment, which are

critical in the fields of chemical synthesis and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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